molecular formula C12H14N4O2 B10970213 N-(2,1,3-benzoxadiazol-4-yl)-2-(pyrrolidin-1-yl)acetamide

N-(2,1,3-benzoxadiazol-4-yl)-2-(pyrrolidin-1-yl)acetamide

Cat. No.: B10970213
M. Wt: 246.27 g/mol
InChI Key: ILTOEWRZSDSFGT-UHFFFAOYSA-N
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Description

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(1-PYRROLIDINYL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzoxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(1-PYRROLIDINYL)ACETAMIDE typically involves the following steps:

    Formation of Benzoxadiazole Core: The benzoxadiazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Acylation Reaction: The benzoxadiazole core is then acylated with an appropriate acyl chloride to introduce the acetamide group.

    Pyrrolidine Substitution: The final step involves the substitution of the acetamide group with pyrrolidine under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(1-PYRROLIDINYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(1-PYRROLIDINYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Benzoxadiazole Derivatives: Compounds with similar benzoxadiazole cores but different substituents.

    Pyrrolidine Derivatives: Compounds with pyrrolidine rings but different core structures.

Uniqueness

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(1-PYRROLIDINYL)ACETAMIDE is unique due to its specific combination of benzoxadiazole and pyrrolidine moieties, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-2-pyrrolidin-1-ylacetamide

InChI

InChI=1S/C12H14N4O2/c17-11(8-16-6-1-2-7-16)13-9-4-3-5-10-12(9)15-18-14-10/h3-5H,1-2,6-8H2,(H,13,17)

InChI Key

ILTOEWRZSDSFGT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(=O)NC2=CC=CC3=NON=C32

Origin of Product

United States

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